

Avitinib Maleate: A Technical Guide to Solubility and Mechanism of Action

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Compound of Interest

Compound Name: Avitinib maleate

Cat. No.: B605098

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Introduction

Avitinib maleate, also known as Abivertinib maleate or AC0010, is a third-generation, orally available, and irreversible epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] It demonstrates high selectivity for mutant forms of EGFR, including the T790M resistance mutation, which often emerges after treatment with first-generation EGFR tyrosine kinase inhibitors (TKIs).[1][3] This selectivity for mutant EGFR over wild-type EGFR may lead to a more favorable toxicity profile.[3] Avitinib covalently binds to the kinase domain of mutant EGFR, leading to the inhibition of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1] Understanding the solubility of **avitinib maleate** is critical for its use in in vitro and in vivo research, as well as for formulation development. This guide provides a comprehensive overview of its solubility in various solvents, details on experimental protocols for solubility determination, and an illustration of its mechanism of action.

Solubility Profile of Avitinib Maleate

The solubility of **avitinib maleate** has been reported in several common laboratory solvents. However, the exact values can vary between suppliers, likely due to differences in experimental conditions such as temperature, the hydration state of the compound, and the specific methodology used for measurement. It is noteworthy that moisture-absorbing DMSO can reduce the solubility of the compound, and the use of fresh DMSO is recommended for optimal results.[2][4]

Table 1: Quantitative Solubility Data for **Avitinib Maleate**

Solvent	Reported Solubility	Source(s)
DMSO	≥ 300 mg/mL	Molnova[5]
≥ 100 mg/mL	MedchemExpress[2][6]	
97 mg/mL	Selleck Chemicals[4]	
~30 mg/mL	Cayman Chemical[7]	
Ethanol	97 mg/mL	Selleck Chemicals[4]
~30 mg/mL	Cayman Chemical[7]	
Dimethyl Formamide (DMF)	~30 mg/mL	Cayman Chemical[7]
Water	Insoluble (< 0.1 mg/mL)	Selleck Chemicals, MedchemExpress[2][4]
Ethanol:PBS (pH 7.2) (1:10)	~0.9 mg/mL	Cayman Chemical[7]

Note: For aqueous buffers, it is recommended to first dissolve avitinib in an organic solvent like ethanol and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.[7]

Experimental Protocols for Solubility Determination

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[8][9][10] This technique is considered a gold standard for measuring thermodynamic solubility.

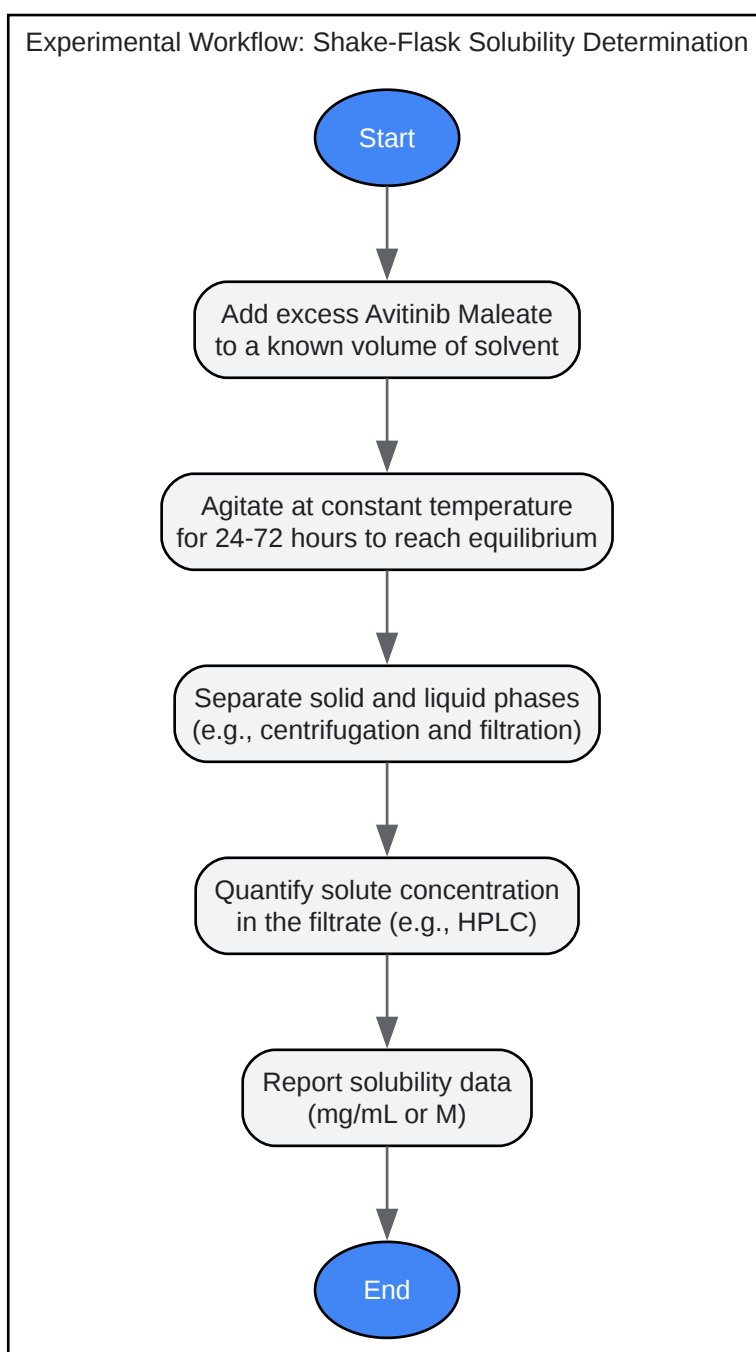
Shake-Flask Method Protocol

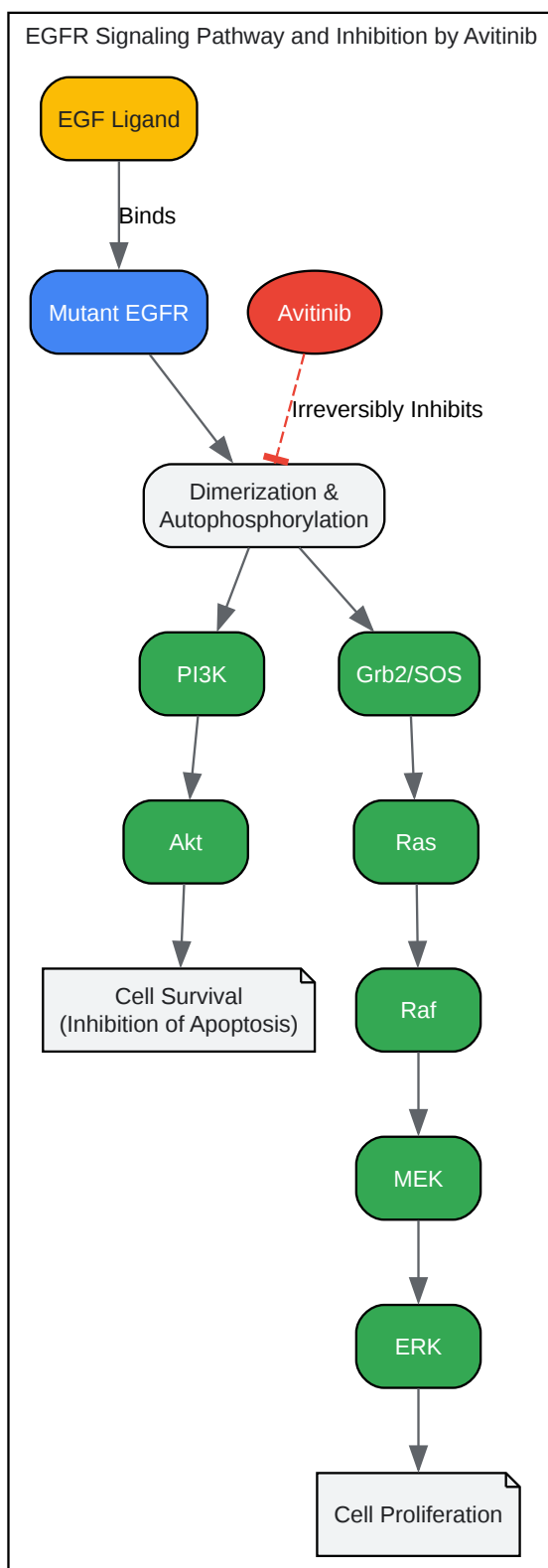
- **Preparation of a Saturated Solution:** An excess amount of the solid compound (**avitinib maleate**) is added to a known volume of the desired solvent in a sealed container, such as a glass vial.
- **Equilibration:** The container is agitated at a constant temperature for a defined period, typically 24-72 hours, to ensure that the solution reaches equilibrium between the dissolved

and undissolved solute.^[8]

- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., a PTFE syringe filter) to obtain a clear supernatant.^[8]
- **Quantification:** The concentration of the dissolved solute in the clear filtrate is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a frequently used and accurate technique for this purpose.^[8] A calibration curve with standard solutions of known concentrations is used for precise quantification.
- **Data Reporting:** The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.^[8]

Experimental Workflow: Shake-Flask Solubility Determination





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